

Validating 2-[4-(bromomethyl)phenyl]propanoic acid: A Comparative Spectral Analysis

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Compound of Interest

Compound Name: 2-[4-(Bromomethyl)phenyl]propanoic acid

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This guide provides a comprehensive comparison of the spectral data for **2-[4-(bromomethyl)phenyl]propanoic acid** against its non-brominated precursor, 2-(p-tolyl)propanoic acid, and the widely-used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This analysis is designed to assist researchers, scientists, and drug development professionals in validating the chemical structure and purity of **2-[4-(bromomethyl)phenyl]propanoic acid**, a key intermediate in the synthesis of various pharmaceuticals. The guide includes detailed spectral data, experimental protocols for data acquisition, and a logical workflow for spectral validation.

Comparative Spectral Data

The following tables summarize the key spectral features of **2-[4-(bromomethyl)phenyl]propanoic acid**, 2-(p-tolyl)propanoic acid, and Ibuprofen, facilitating a clear comparison of their structural characteristics.

Table 1: ¹H NMR Spectral Data Comparison (Predicted/Typical Shifts in CDCl₃)

Assignment	2-[4-(bromomethyl)phenyl]propanoic acid (Predicted)	2-(p-tolyl)propanoic acid	Ibuprofen
-COOH	~11-12 ppm (s, 1H)	~11-12 ppm (s, 1H)	~11-12 ppm (s, 1H)
Aromatic-H	~7.3-7.4 ppm (d, 2H), ~7.2-7.3 ppm (d, 2H)	~7.1-7.2 ppm (d, 2H), ~7.0-7.1 ppm (d, 2H)	~7.2 ppm (d, 2H), ~7.1 ppm (d, 2H)
-CH ₂ Br	~4.5 ppm (s, 2H)	-	-
-CH(CH ₃)COOH	~3.7 ppm (q, 1H)	~3.6 ppm (q, 1H)	~3.7 ppm (q, 1H)
Ar-CH ₃	-	~2.3 ppm (s, 3H)	-
-CH(CH ₃)COOH	~1.5 ppm (d, 3H)	~1.5 ppm (d, 3H)	~1.5 ppm (d, 3H)
Ar-CH ₂ CH(CH ₃) ₂	-	-	~2.45 ppm (d, 2H)
Ar-CH ₂ CH(CH ₃) ₂	-	-	~1.85 ppm (m, 1H)
Ar-CH ₂ CH(CH ₃) ₂	-	-	~0.9 ppm (d, 6H)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Typical Shifts in CDCl₃)

Assignment	2-[4-(bromomethyl)phenyl]propanoic acid (Predicted)	2-(p-tolyl)propanoic acid	Ibuprofen
-COOH	~180 ppm	~181 ppm	~181 ppm
Aromatic Quaternary-C	~141 ppm, ~137 ppm	~138 ppm, ~137 ppm	~141 ppm, ~137 ppm
Aromatic-CH	~129 ppm, ~128 ppm	~129 ppm, ~127 ppm	~129 ppm, ~127 ppm
-CH(CH ₃)COOH	~45 ppm	~45 ppm	~45 ppm
-CH ₂ Br	~33 ppm	-	-
Ar-CH ₃	-	~21 ppm	-
-CH(CH ₃)COOH	~18 ppm	~18 ppm	~18 ppm
Ar-CH ₂ CH(CH ₃) ₂	-	-	~45 ppm
Ar-CH ₂ CH(CH ₃) ₂	-	-	~30 ppm
Ar-CH ₂ CH(CH ₃) ₂	-	-	~22 ppm

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional Group	2-[4-(bromomethyl)phenyl]propanoic acid (Expected)	2-(p-tolyl)propanoic acid (Typical)	Ibuprofen (Typical)
O-H stretch (Carboxylic Acid)	3300-2500 cm ⁻¹ (broad)	3300-2500 cm ⁻¹ (broad)	3300-2500 cm ⁻¹ (broad)[1][2]
C-H stretch (Aromatic)	3100-3000 cm ⁻¹	3100-3000 cm ⁻¹	3100-3000 cm ⁻¹
C-H stretch (Aliphatic)	3000-2850 cm ⁻¹	3000-2850 cm ⁻¹	3000-2850 cm ⁻¹
C=O stretch (Carboxylic Acid)	~1700 cm ⁻¹	~1700 cm ⁻¹	~1706-1721 cm ⁻¹ [1][2]
C=C stretch (Aromatic)	~1600, ~1450 cm ⁻¹	~1600, ~1450 cm ⁻¹	~1600, ~1450 cm ⁻¹
C-Br stretch	~600-500 cm ⁻¹	-	-

Table 4: Mass Spectrometry (MS) Data Comparison

Parameter	2-[4-(bromomethyl)phenyl]propanoic acid	2-(p-tolyl)propanoic acid	Ibuprofen
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	C ₁₀ H ₁₂ O ₂	C ₁₃ H ₁₈ O ₂
Molecular Weight	243.1 g/mol	164.2 g/mol	206.29 g/mol
Expected [M] ⁺ •	m/z 242/244 (due to Br isotopes)	m/z 164	m/z 206
Key Fragments	[M-COOH] ⁺ , [M-Br] ⁺ , [C ₈ H ₈ Br] ⁺	[M-COOH] ⁺ , [M-CH ₃] ⁺ , [C ₇ H ₇] ⁺	[M-COOH] ⁺ , [M-C ₃ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the validation of **2-[4-(bromomethyl)phenyl]propanoic acid** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
 - ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse sequence.
 - Spectral width: -2 to 14 ppm.
 - Acquisition time: 3-4 seconds.
 - Relaxation delay: 1-2 seconds.
 - Number of scans: 16-64.
 - ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse sequence.
 - Spectral width: 0 to 220 ppm.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or more for adequate signal-to-noise ratio.
 - Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
 - Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
 - Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a diamond or germanium ATR accessory.
 - Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - Data Acquisition: Record the spectrum and perform a background scan of the clean ATR crystal. The instrument software will automatically generate the absorbance or transmittance spectrum.

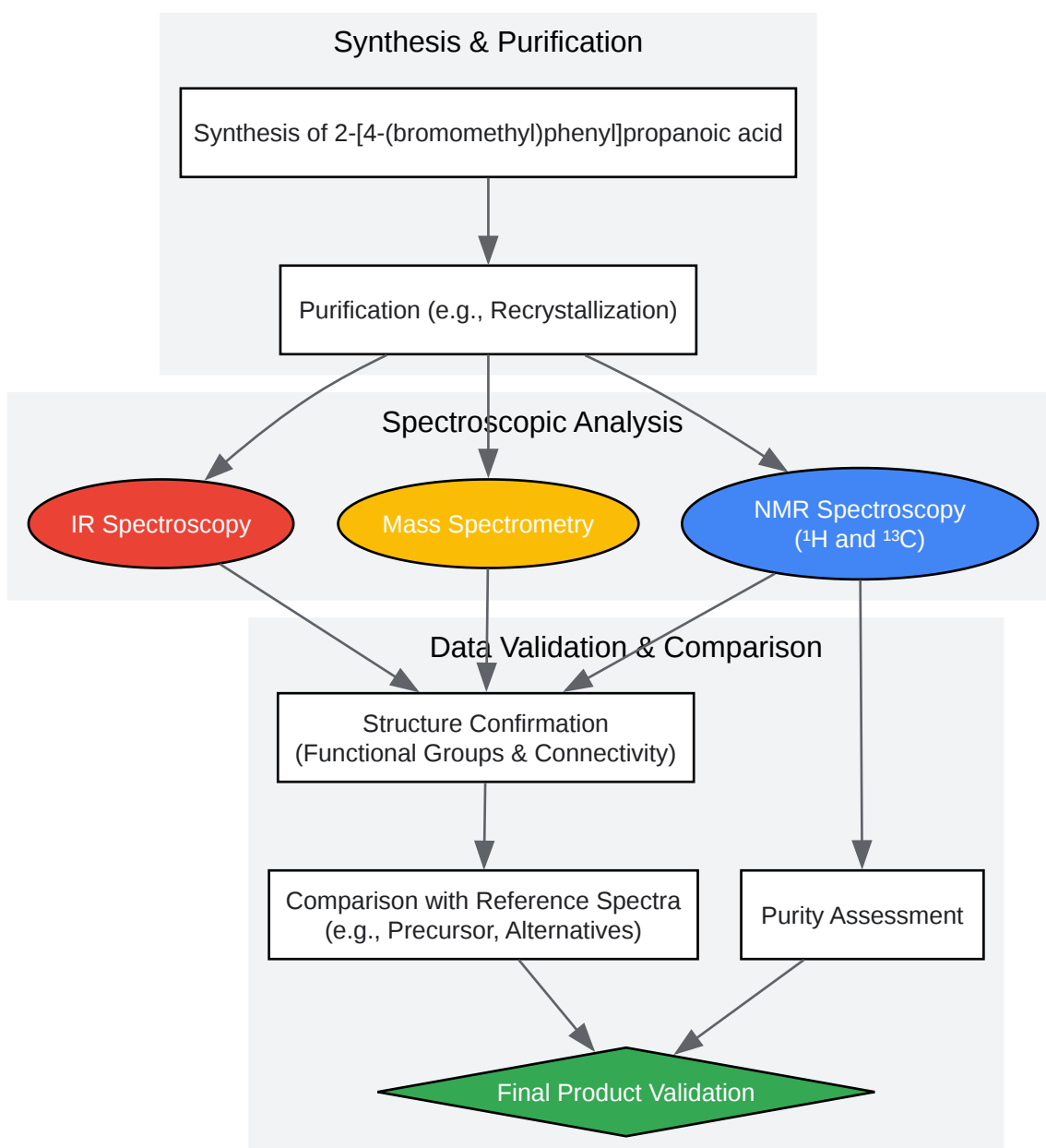
Mass Spectrometry (MS)

- Electron Ionization (EI)-Mass Spectrometry:
 - Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.
 - Instrumentation: Utilize a mass spectrometer with an electron ionization source.
 - Parameters:
 - Ionization energy: 70 eV.
 - Mass range: m/z 40-500.
 - Source temperature: 200-250 $^{\circ}\text{C}$.

- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a pair of peaks ($[M]^+$ and $[M+2]^+$) with nearly equal intensity.

Validation Workflow

The following diagram illustrates a logical workflow for the spectral validation of **2-[4-(bromomethyl)phenyl]propanoic acid**.



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Caption: Workflow for the spectral validation of **2-[4-(bromomethyl)phenyl]propanoic acid**.

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